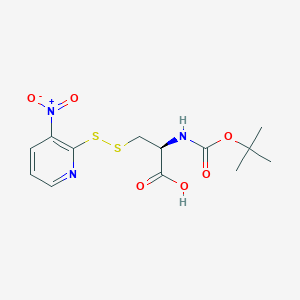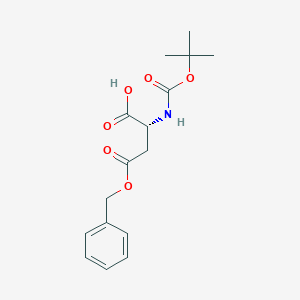
Boc-asp(osu)-obzl
描述
tert-Butyloxycarbonyl-L-aspartic acid N-hydroxysuccinimide ester benzyl ester: is a compound commonly used in peptide synthesis. It is a derivative of aspartic acid, where the amino group is protected by a tert-butyloxycarbonyl group, and the carboxyl group is esterified with benzyl alcohol. The N-hydroxysuccinimide ester is a reactive intermediate that facilitates the coupling of the aspartic acid derivative with other amino acids or peptides.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyloxycarbonyl-L-aspartic acid N-hydroxysuccinimide ester benzyl ester typically involves the following steps:
Protection of the Amino Group: The amino group of aspartic acid is protected using tert-butyloxycarbonyl chloride in the presence of a base such as triethylamine.
Esterification: The carboxyl group of the protected aspartic acid is esterified with benzyl alcohol using a coupling reagent like dicyclohexylcarbodiimide.
Formation of N-Hydroxysuccinimide Ester: The resulting compound is then reacted with N-hydroxysuccinimide in the presence of a coupling reagent to form the N-hydroxysuccinimide ester.
Industrial Production Methods: Industrial production of tert-butyloxycarbonyl-L-aspartic acid N-hydroxysuccinimide ester benzyl ester follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and mechanochemical synthesis methods are often employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions:
Substitution Reactions: The N-hydroxysuccinimide ester group is highly reactive and can undergo nucleophilic substitution reactions with amines to form amide bonds.
Deprotection Reactions: The tert-butyloxycarbonyl group can be removed under acidic conditions, while the benzyl ester can be cleaved using hydrogenation or strong acids.
Common Reagents and Conditions:
Substitution Reactions: Typically involve amines and are carried out in the presence of a base such as triethylamine.
Deprotection Reactions: Use trifluoroacetic acid for tert-butyloxycarbonyl group removal and hydrogenation with palladium on carbon for benzyl ester cleavage.
Major Products:
Amide Bonds: Formed through substitution reactions with amines.
Free Amino and Carboxyl Groups: Obtained after deprotection reactions
科学研究应用
Chemistry:
Peptide Synthesis: Used as a building block in solid-phase peptide synthesis to introduce aspartic acid residues into peptides.
Glycopeptide Synthesis: Facilitates the synthesis of glycosylated peptides by providing a protected aspartic acid derivative.
Biology and Medicine:
Protein Engineering: Utilized in the synthesis of modified proteins and peptides for research and therapeutic purposes.
Drug Development: Employed in the synthesis of peptide-based drugs and drug delivery systems.
Industry:
作用机制
The mechanism of action of tert-butyloxycarbonyl-L-aspartic acid N-hydroxysuccinimide ester benzyl ester involves its role as a coupling reagent in peptide synthesis. The N-hydroxysuccinimide ester group reacts with amino groups of other amino acids or peptides to form stable amide bonds. The tert-butyloxycarbonyl and benzyl ester groups protect the amino and carboxyl groups, respectively, preventing unwanted side reactions during synthesis. These protecting groups are removed under specific conditions to yield the desired peptide product .
相似化合物的比较
- tert-Butyloxycarbonyl-L-aspartic acid 4-tert-butyl 1-(hydroxysuccinimide) ester
- tert-Butyloxycarbonyl-L-aspartic acid 4-methyl 1-(hydroxysuccinimide) ester
Uniqueness:
属性
IUPAC Name |
1-O-benzyl 4-O-(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O8/c1-20(2,3)29-19(27)21-14(18(26)28-12-13-7-5-4-6-8-13)11-17(25)30-22-15(23)9-10-16(22)24/h4-8,14H,9-12H2,1-3H3,(H,21,27)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDSPBVBULXZBT-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)ON1C(=O)CCC1=O)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)ON1C(=O)CCC1=O)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90444212 | |
| Record name | 1-Benzyl 4-(2,5-dioxopyrrolidin-1-yl) N-(tert-butoxycarbonyl)-L-aspartate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90444212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140171-25-1 | |
| Record name | 1-Benzyl 4-(2,5-dioxopyrrolidin-1-yl) N-(tert-butoxycarbonyl)-L-aspartate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90444212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![N-cyclohexylcyclohexanamine;(2R)-4-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid](/img/structure/B558562.png)




